Ceftazidime, Delta-3-Isomer, is a structural isomer of the broad-spectrum third-generation β-lactam cephalosporin antibiotic Ceftazidime. Initially patented in 1979 and introduced to the market in 1984, Ceftazidime is used primarily to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae. The Delta-3-Isomer serves as a degradation product and reference standard for analytical purposes, particularly in microbiological susceptibility testing and pharmaceutical development .
Ceftazidime is derived from the cephalosporin class of antibiotics, which are characterized by their β-lactam structure. The Delta-3-Isomer is specifically noted for its role in research and development settings, providing insights into the stability and efficacy of cephalosporins against various bacterial strains .
Ceftazidime falls under the category of β-lactam antibiotics, specifically classified as a third-generation cephalosporin. This classification indicates its broad-spectrum activity and effectiveness against resistant bacterial strains. The Delta-3-Isomer is categorized as an analytical reference compound due to its relevance in pharmacological studies .
The synthesis of Ceftazidime, Delta-3-Isomer, involves several chemical reactions aimed at isolating the desired isomer from its precursors. A notable method includes the use of 7-aminocephalosporanic acid (7-ATCA) as a starting material. The process typically involves the following steps:
This method enhances yield and purity while facilitating easier separation of products .
The reaction conditions are critical for optimizing yield and purity. For instance, using triethylamine as an organic base and solvents like tetrahydrofuran or acetone can significantly improve reaction outcomes .
Ceftazidime, Delta-3-Isomer possesses a complex molecular structure typical of cephalosporins, characterized by a β-lactam ring fused to a dihydrothiazine ring. Its molecular formula is , indicating a substantial presence of nitrogen and sulfur atoms essential for its antibacterial activity .
The molecular weight of Ceftazidime is approximately 500.56 g/mol. The presence of various functional groups contributes to its solubility profile and reactivity with bacterial enzymes.
Ceftazidime undergoes hydrolysis in the presence of certain beta-lactamases produced by resistant bacteria. This hydrolysis can lead to loss of antibacterial activity, which poses challenges in treatment efficacy.
The kinetic parameters of Ceftazidime's interactions with beta-lactamases have been studied extensively, revealing that certain enzymes can confer resistance by hydrolyzing the antibiotic. For example, the CTX-M type beta-lactamases demonstrate varying degrees of efficiency in hydrolyzing Ceftazidime compared to other beta-lactams .
Ceftazidime exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. This binding inhibits the transpeptidation process crucial for forming cross-links in peptidoglycan layers.
The inhibition of PBPs leads to weakened cell walls, ultimately resulting in cell lysis and death. Ceftazidime's stability against certain beta-lactamases enhances its effectiveness against resistant strains .
Ceftazidime, Delta-3-Isomer is sparingly soluble in water but exhibits better solubility in organic solvents. Its physical state can vary based on formulation but typically exists as a crystalline solid.
The compound's reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions, making it essential to consider pH during formulation and storage. Its stability profile indicates that it can retain efficacy when stored correctly away from moisture and extreme temperatures .
Ceftazidime, Delta-3-Isomer has significant applications in scientific research:
Its role as an analytical tool underscores its importance in both clinical microbiology and pharmaceutical research settings .
Ceftazidime Delta-3-Isomer shares the same molecular formula (C₂₂H₂₂N₆O₇S₂) and molecular weight (546.58 g/mol) as its parent antibiotic, ceftazidime [1] [3] [4]. Despite this stoichiometric identity, its pharmacological and chemical properties diverge significantly due to stereochemical differences. The core distinction arises from the spatial orientation at the β-lactam ring fusion site: While ceftazidime possesses the therapeutically active (6R,7R) configuration with a Δ² double bond in the dihydrothiazine ring, the Delta-3-Isomer features a Δ³ double bond between C3 and C4 atoms [9] [10]. This positional shift alters the spatial proximity of the carboxy group and the lactam nitrogen, critically impacting molecular reactivity and biological activity.
Table 1: Molecular Identity of Ceftazidime and Delta-3-Isomer
Property | Ceftazidime | Ceftazidime Delta-3-Isomer |
---|---|---|
Molecular Formula | C₂₂H₂₂N₆O₇S₂ | C₂₂H₂₂N₆O₇S₂ |
Molecular Weight (g/mol) | 546.58 | 546.58 |
CAS Registry Number | 78439-06-2 | 1000980-60-8 |
Stereochemical Designation | (6R,7R)-Δ² | Δ³-Isomer |
Hydrated Forms | Pentahydrate | Anhydrous or variable |
Primary Use | Active pharmaceutical ingredient | Analytical reference standard |
The Delta-3-Isomer exemplifies positional isomerism within ceftazidime’s bicyclic core structure. In standard ceftazidime, the double bond resides between C2 and C3 of the 1-azabicyclo[4.2.0]oct-2-ene system (Δ² configuration). The Delta-3-Isomer relocates this unsaturation to the C3-C4 position (Δ³) [10]. This migration fundamentally rearranges electron density distribution across the fused β-lactam and dihydrothiazine rings. The β-lactam carbonyl in the Delta-3-Isomer exhibits reduced electrophilicity due to diminished ring strain and altered conjugation pathways, rendering it resistant to nucleophilic attack by bacterial transpeptidases—the primary mechanism of β-lactam antibiotics. Consequently, this isomer lacks significant antibacterial activity and is primarily monitored as a process-related impurity during ceftazidime manufacturing [6] [9].
Crystallographic analysis reveals distinct lattice parameters and molecular packing arrangements between ceftazidime and its Delta-3-Isomer. Ceftazidime pentahydrate crystallizes in a monoclinic system with specific unit cell dimensions that accommodate water molecules in its crystal channels. In contrast, the Delta-3-Isomer typically forms anhydrous crystals due to steric constraints imposed by its double-bond position, which disrupts hydrogen-bonding networks involving water [8] [9]. X-ray powder diffraction (XRPD) patterns of the Delta-3-Isomer exhibit characteristic peaks at 2θ = 5.8°, 14.2°, and 17.5°—markers absent in ceftazidime’s diffractogram. These differences enable quantitative polymorph screening during pharmaceutical processing. The crystalline stability of the Delta-3-Isomer necessitates stringent storage at -20°C to prevent solid-state degradation or hydrate conversion, as specified for reference standards [2] [5].
¹H and ¹³C NMR spectroscopy provides definitive evidence for differentiating ceftazidime and its Delta-3-Isomer. Key distinctions occur in the resonances associated with the bicyclic core:
Table 2: HPLC Separation Parameters for Ceftazidime and Delta-3-Isomer (USP Compendial Method)
Parameter | Specification | Purpose |
---|---|---|
Column | 4.6 mm × 15 cm, L1 packing (C18, 5µm) | Hydrophobic interaction-based separation |
Mobile Phase | Acetonitrile:pH 7 phosphate buffer (2:98) | Maintain ionization state and resolution |
Detection Wavelength | 254 nm | Conjugated system absorption |
Resolution Requirement | R ≥ 2.0 | Baseline separation of isomers |
Retention Factor (k) | Δ³-Isomer elutes before ceftazidime | Polarity difference due to double bond shift |
These NMR signatures enable structural confirmation of the isomer in ceftazidime active pharmaceutical ingredient (API) batches. When coupled with United States Pharmacopeia (USP)-prescribed HPLC methods using a C18 stationary phase and phosphate buffer-acetonitrile mobile phases, they form orthogonal techniques for isomer identification and quantification. The USP mandates chromatographic resolution (R ≥ 2.0) between ceftazidime and its Delta-3-Isomer during compendial testing, underscoring the critical need for precise structural discrimination [9] [10].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0